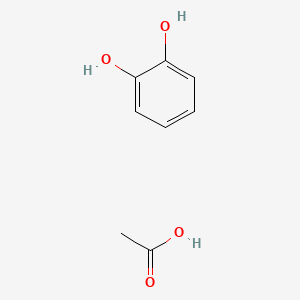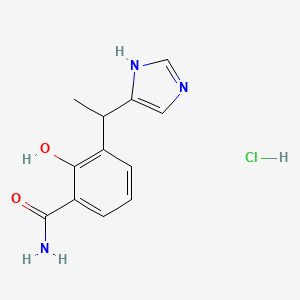
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride is a chemical compound with the following structure:
C9H12N4OCl
It contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole is known for its diverse chemical and biological properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .
Métodos De Preparación
The synthetic routes for Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride involve the following steps:
-
Imidazole Synthesis: : Imidazole can be synthesized through various methods, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically involve cyclization of an aldehyde or ketone with ammonia or primary amines.
-
Benzamide Derivation: : Benzamide is prepared by acylating benzoyl chloride with ammonia or an amine. The reaction occurs under mild conditions and yields the desired benzamide.
-
Hydroxylation: : The hydroxy group is introduced using appropriate reagents, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the monohydrochloride salt.
Análisis De Reacciones Químicas
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the imidazole ring may yield a secondary amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
Chemistry: As a building block for drug development.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action remains context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Benzamide derivatives differ from other imidazole-containing compounds due to their unique substituents and functional groups. Similar compounds include clemizole, etonitazene, and astemizole .
Propiedades
Número CAS |
127170-75-6 |
|---|---|
Fórmula molecular |
C12H14ClN3O2 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H |
Clave InChI |
GFKLCFADQUYTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


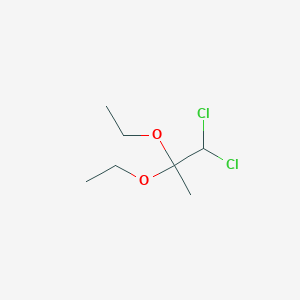

![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)

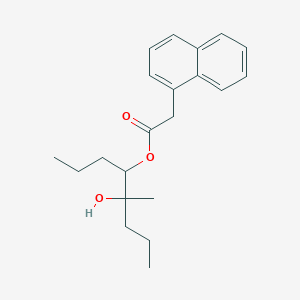

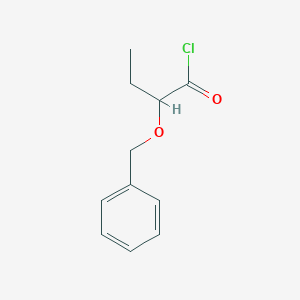

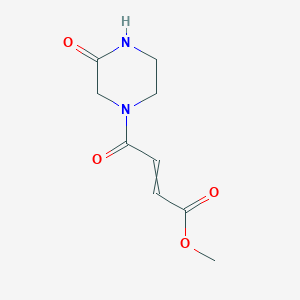
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
